molecular formula C17H22FN5O3S B2709606 4-((1,2-dimethyl-1H-imidazol-4-yl)sulfonyl)-N-(2-fluorophenyl)-1,4-diazepane-1-carboxamide CAS No. 1903348-92-4

4-((1,2-dimethyl-1H-imidazol-4-yl)sulfonyl)-N-(2-fluorophenyl)-1,4-diazepane-1-carboxamide

Cat. No. B2709606
CAS RN: 1903348-92-4
M. Wt: 395.45
InChI Key: XMQNZXWEXPXEBZ-UHFFFAOYSA-N
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Description

4-((1,2-dimethyl-1H-imidazol-4-yl)sulfonyl)-N-(2-fluorophenyl)-1,4-diazepane-1-carboxamide is a useful research compound. Its molecular formula is C17H22FN5O3S and its molecular weight is 395.45. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Polymer Applications

The methodology for synthesizing compounds with imidazole and sulfone groups, as seen in related research, involves steps that could be adapted for synthesizing "4-((1,2-dimethyl-1H-imidazol-4-yl)sulfonyl)-N-(2-fluorophenyl)-1,4-diazepane-1-carboxamide". Such synthetic routes have been utilized in the creation of aromatic polyamides and polymers that exhibit high thermal stability, solubility in polar solvents, and potential applications in advanced materials technology. For instance, the synthesis of aromatic polyamides based on ether-sulfone-dicarboxylic acids demonstrates the integration of sulfone and imidazole units into polymer chains, leading to materials with distinct thermal and solubility properties (Hsiao & Huang, 1997).

Dye Synthesis

Compounds containing imidazole and sulfone groups have been explored in the synthesis of dyes, where their unique electronic properties contribute to coloration and stability. The one-pot synthesis approach for creating cationic dyes from imidazole derivatives showcases the versatility of these compounds in dye manufacturing. Such processes underline the potential for "this compound" to serve as a precursor or component in dye synthesis, contributing to the development of novel dyes with specific coloration and application properties (Deligeorgiev et al., 1996).

Therapeutic Research

Research on similar compounds has highlighted their potential in therapeutic applications, especially as modulators of biological targets. The study on benzodiazepine derivatives as positive modulators of GABA_A receptors emphasizes the significance of structural modifications, including the introduction of sulfone and imidazole units, to enhance selectivity and efficacy for specific subunits of GABA_A receptors. This suggests that "this compound" could have implications in the design and development of new therapeutic agents with targeted action and improved pharmacokinetic properties (Stamenic et al., 2016).

properties

IUPAC Name

4-(1,2-dimethylimidazol-4-yl)sulfonyl-N-(2-fluorophenyl)-1,4-diazepane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22FN5O3S/c1-13-19-16(12-21(13)2)27(25,26)23-9-5-8-22(10-11-23)17(24)20-15-7-4-3-6-14(15)18/h3-4,6-7,12H,5,8-11H2,1-2H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMQNZXWEXPXEBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CN1C)S(=O)(=O)N2CCCN(CC2)C(=O)NC3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22FN5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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